D-myo-Inositol 1,4,5-trisphosphate trilithium salt

Description

D-myo-Inositol 1,4,5-trisphosphate trilithium salt (IP₃ trilithium salt) is a critical second messenger in cellular signaling, primarily responsible for mobilizing intracellular calcium (Ca²⁺) from the endoplasmic reticulum (ER) via binding to the IP₃ receptor (IP₃R) . This molecule, derived from phosphatidylinositol 4,5-bisphosphate (PIP₂) hydrolysis by phospholipase C, regulates processes such as proliferation, metabolism, and apoptosis . Its trilithium salt form enhances solubility and stability, making it a preferred reagent in biochemical and pharmacological studies .

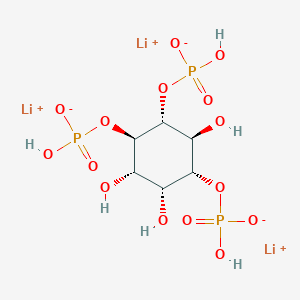

Structure

3D Structure of Parent

Properties

IUPAC Name |

trilithium;[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-bis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O15P3.3Li/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;/q;3*+1/p-3/t1-,2+,3+,4-,5-,6-;;;/m1.../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSSBNYRDNZEWMT-ZKVWPJASSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[Li+].C1(C(C(C(C(C1OP(=O)(O)[O-])O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].[Li+].[Li+].[C@H]1([C@@H]([C@H]([C@@H]([C@H]([C@@H]1OP(=O)(O)[O-])O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Li3O15P3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-myo-Inositol 1,4,5-trisphosphate trilithium salt typically involves the phosphorylation of myo-inositol. The process begins with the protection of hydroxyl groups on myo-inositol, followed by selective phosphorylation at the 1, 4, and 5 positions.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using similar steps as described above. The process is optimized for high yield and purity, often involving advanced techniques such as chromatography for purification .

Chemical Reactions Analysis

Types of Reactions: D-myo-Inositol 1,4,5-trisphosphate trilithium salt primarily undergoes phosphorylation and dephosphorylation reactions. It can also participate in hydrolysis reactions under specific conditions .

Common Reagents and Conditions:

Phosphorylation: Typically involves the use of phosphorylating agents such as phosphoric acid or phosphorus oxychloride.

Dephosphorylation: Enzymatic dephosphorylation using phosphatases.

Hydrolysis: Acidic or basic conditions can induce hydrolysis of the phosphate groups.

Major Products: The major products formed from these reactions include various inositol phosphate derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Diabetes and Metabolic Disorders

Research indicates that D-myo-Inositol and its derivatives play a significant role in managing insulin sensitivity and glucose metabolism. Studies have shown that supplementation with D-chiro-inositol (DCI) and myo-inositol can improve metabolic profiles in patients with polycystic ovary syndrome (PCOS) and type 2 diabetes by restoring the balance between these two isomers . The trilithium salt form enhances the bioavailability of inositol derivatives, making it a potential therapeutic agent for metabolic disorders.

Neurological Disorders

D-myo-Inositol 1,4,5-trisphosphate has been implicated in various neurological conditions. Elevated levels of myo-inositol have been observed in patients with Alzheimer's disease and multiple sclerosis, suggesting a role in neuroprotection and cellular signaling within the brain . The trilithium salt may enhance neuronal signaling pathways affected by these diseases.

Insulin Resistance in PCOS

A clinical study involving women with PCOS demonstrated that administration of D-chiro-inositol alongside myo-inositol improved insulin sensitivity and reduced hyperandrogenism . The combination therapy resulted in a significant decrease in body mass index (BMI) and improved ovarian function.

Alzheimer's Disease Research

In a study examining the effects of D-myo-Inositol on cognitive function, researchers found that increased levels of myo-inositol were associated with improved memory performance among Alzheimer's patients . This suggests that modulation of inositol levels could be a viable strategy for cognitive enhancement.

Mechanism of Action

D-myo-Inositol 1,4,5-trisphosphate trilithium salt exerts its effects by binding to specific receptors on the endoplasmic reticulum, leading to the release of calcium ions into the cytoplasm. This increase in intracellular calcium levels triggers various downstream signaling pathways, including the activation of protein kinases and other calcium-dependent enzymes . The compound acts as a second messenger in the phosphoinositide signaling pathway, playing a critical role in cellular responses to external stimuli .

Comparison with Similar Compounds

Adenophostin A and Derivatives

Adenophostin A, a fungal metabolite, is a potent IP₃R agonist with ~100-fold higher affinity than IP₃ . Structural studies reveal that its adenine and glucose moieties mimic IP₃’s 4,5-bisphosphate group, enhancing receptor interaction . Simplified analogs like acyclophostin retain high affinity but exhibit pH-dependent efficacy, suggesting a role for protonation in receptor activation .

Key Differences :

- Binding Affinity: Adenophostin A (Kd ~2 nM) vs. IP₃ (Kd ~200 nM) .

- Metabolic Stability: Adenophostin A resists phosphatases, prolonging Ca²⁺ release .

Glycosyl-Based Analogs

2-Hydroxyethyl-α-D-glucopyranoside trisphosphate (HEG trisphosphate) is a metabolically stable IP₃ mimic with nanomolar receptor affinity . Its glucopyranoside backbone replaces myo-inositol, yet it retains efficacy due to spatial alignment of phosphate groups .

Key Differences :

- Metabolic Resistance : HEG trisphosphate resists 5-phosphatase, unlike IP₃ .

- Synthetic Accessibility : Requires fewer stereochemical steps than IP₃ derivatives .

Regioisomers and Positional Modifications

- myo-Inositol 1,4,6-trisphosphate (IP₃-1,4,6): A regioisomer with bisphosphate groups at positions 1,4,4. While structurally similar, it exhibits negligible IP₃R activation due to misalignment of phosphates .

- 3-Deoxy-IP₃ : Removal of the 3-hydroxyl group reduces receptor binding by 90%, highlighting the importance of the 3-OH for IP₃R interaction .

Key Differences :

Fluorinated and Photoaffinity Probes

- 6-Deoxy-6-fluoro-IP₃: This analog retains ~70% of IP₃’s activity, demonstrating that the 6-OH is non-essential for receptor binding .

- Photoaffinity IP₃ Probes: Modified with azido or benzophenone groups for cross-linking studies, enabling receptor mapping .

Key Differences :

- Functional Versatility : Fluorinated analogs retain signaling capacity, while photoaffinity probes irreversibly bind IP₃R for structural studies .

Comparative Pharmacological Profiles

Mechanistic Insights from Structural Studies

Crystallographic data reveal that IP₃ binds to the IP₃R core through hydrogen bonds at residues Lys508, Arg504, and Lys569, with the 1-, 4-, and 5-phosphates critical for activation . Analogs like adenophostin A exploit additional hydrophobic interactions via their adenine moiety, enhancing affinity . Modifications at the 2- or 3-position (e.g., methylation) disrupt these interactions, reducing potency .

Biological Activity

D-myo-Inositol 1,4,5-trisphosphate trilithium salt (Ins(1,4,5)P3) is a crucial signaling molecule involved in various biological processes, particularly in calcium signaling pathways. This compound plays a significant role in mediating cellular responses to external stimuli through its action on specific receptors and intracellular pathways.

Overview of Biological Significance

This compound is a derivative of inositol phosphate that primarily functions as a second messenger in signal transduction pathways. It is synthesized from phosphatidylinositol 4,5-bisphosphate (PIP2) by the action of phospholipase C (PLC). The hydrolysis of PIP2 leads to the release of Ins(1,4,5)P3 and diacylglycerol (DAG), both of which are vital for cellular signaling.

Target Receptor : The primary target for Ins(1,4,5)P3 is the Inositol 1,4,5-trisphosphate receptor (InsP3R), located on the endoplasmic reticulum (ER). Upon binding of Ins(1,4,5)P3 to InsP3R, there is a release of calcium ions (Ca²⁺) into the cytoplasm. This increase in intracellular calcium concentration activates various downstream signaling pathways that regulate processes such as metabolism, gene expression, and cell proliferation .

Biochemical Pathways : The release of Ca²⁺ serves as a second messenger that modulates numerous cellular functions. For instance:

- Cell Proliferation : Ins(1,4,5)P3 influences cell growth and differentiation by activating protein kinase C (PKC) pathways.

- Metabolism : It plays a role in glucose metabolism and insulin signaling by affecting glucose transporter translocation .

- Neurotransmission : In neuronal cells, it is involved in synaptic transmission and plasticity .

Table 1: Summary of Biological Effects of this compound

Case Study: Ins(1,4,5)P3 in Diabetes Management

In a study examining the effects of Ins(1,4,5)P3 on metabolic disorders such as diabetes mellitus:

- Findings : Administration of D-myo-Inositol alongside D-chiro-inositol improved insulin sensitivity and reduced hyperglycemia in type 2 diabetic subjects.

- Implication : This suggests that modulation of inositol signaling pathways may provide therapeutic benefits in managing insulin resistance and related metabolic disorders .

Experimental Research

Research has demonstrated that alterations in Ins(1,4,5)P3 signaling can lead to various pathophysiological conditions. For example:

- In models of Alzheimer’s disease and other neurodegenerative disorders, dysregulation of calcium signaling via Ins(1,4,5)P3 has been observed. This dysregulation contributes to neuronal death and cognitive decline .

Pharmacokinetics

This compound is highly soluble in water and demonstrates rapid metabolism within cells. Its short half-life necessitates precise experimental conditions for studying its effects. The compound's pharmacokinetic properties allow for effective modulation of intracellular signaling when applied exogenously during research studies .

Q & A

Q. What is the primary role of D-myo-inositol 1,4,5-trisphosphate (InsP₃) trilithium salt in cellular signaling, and how is this activity experimentally validated?

InsP₃ trilithium salt acts as a second messenger to mobilize intracellular Ca²⁺ by binding to InsP₃ receptors (InsP₃Rs) on the endoplasmic reticulum. Researchers validate this using Ca²⁺ imaging (e.g., Fura-2 fluorescence) in permeabilized cells or microinjection into cytosol to monitor Ca²⁺ release via fluorometric assays . Its activity is confirmed by comparing Ca²⁺ responses in InsP₃R-knockdown models .

Q. What are the standard methods for introducing InsP₃ trilithium salt into cellular systems?

Common methods include:

- Permeabilization : Using digitonin or streptolysin-O to transiently disrupt plasma membranes, allowing direct access to cytoplasmic InsP₃Rs .

- Microinjection : Precise delivery into single cells via micropipettes, often coupled with electrophysiological recordings .

- Caged InsP₃ : UV photolysis of caged derivatives (e.g., NP-EGTA) for spatially/temporally controlled release .

Q. How should InsP₃ trilithium salt be stored to ensure stability, and what solvent systems are compatible?

The compound is hygroscopic and requires storage at −20°C in desiccated conditions. For experimental use, dissolve in ultrapure water (10 mg/mL stock) and avoid repeated freeze-thaw cycles. Verify solubility and activity via TLC or competitive binding assays against InsP₃R isoforms .

Advanced Research Questions

Q. How can researchers differentiate subtype-specific effects of InsP₃Rs when using InsP₃ trilithium salt?

InsP₃R subtypes (I, II, III) exhibit distinct ligand affinities and regulatory mechanisms. Approaches include:

- Competitive binding assays : Use synthetic analogues (e.g., adenophostin A) with higher affinity for specific subtypes .

- Isoform-selective inhibitors : Employ antagonists like heparin (InsP₃R-I inhibitor) or siRNA knockdown models .

- Structural analysis : Co-crystallize InsP₃ with InsP₃R binding cores to map subtype-specific interactions .

Q. What synthetic strategies are used to develop InsP₃ derivatives for antagonist studies?

Key steps involve:

- Phosphate bioisosteres : Replace the 5-phosphate group with methylphosphonate or carboxymethyl groups to create antagonists (e.g., 5-CM-InsP₃) .

- Orthoacetate protection : Streamline synthesis from myo-inositol via selective phosphorylation and minimal chromatography .

- Photoaffinity labeling : Introduce photoreactive groups (e.g., 1-O-(3-aminopropyl) esters) for proteomic mapping of InsP₃R-ligand interactions .

Q. How can conflicting results in InsP₃-induced Ca²⁺ release dynamics be resolved?

Discrepancies often arise from cell-type-specific InsP₃R isoform expression or regulatory proteins. Mitigate by:

- Quantitative PCR/Western blot : Profile InsP₃R subtype ratios in the experimental model .

- Calmodulin modulation : Assess Ca²⁺-dependent feedback using inhibitors (e.g., W-7) to isolate kinase/phosphatase effects .

- Single-channel recordings : Compare InsP₃R open probabilities in native vs. recombinant systems .

Q. What methodologies quantify InsP₃ trilithium salt metabolism by 5-phosphatase or 3-kinase enzymes?

- Radiolabeled assays : Use [³H]-InsP₃ to track conversion to InsP₂ or InsP₄ via HPLC separation .

- Fluorogenic substrates : Develop quenched fluorescent InsP₃ analogues (e.g., BODIPY-labeled) for real-time enzymatic activity monitoring .

- Mass spectrometry : Quantify metabolic intermediates (e.g., InsP₄/InsP₅) in cell lysates using LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.